6-Chloro-2-benzoxazolinone

Description

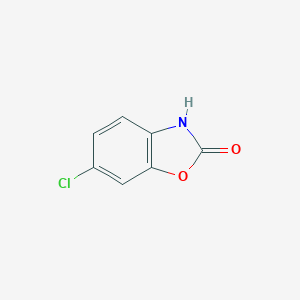

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATCZHXABVLZIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041545 | |

| Record name | 6-Chloro-2,3-dihydrobenzoxazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19932-84-4 | |

| Record name | 6-Chloro-2,3-dihydrobenzoxazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19932-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2,3-dihydrobenzoxazol-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019932844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chlorobenzoxazolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2,3-dihydrobenzoxazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-2,3-dihydrobenzoxazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHLORO-2,3-DIHYDROBENZOXAZOL-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG1JLE50LE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-2-benzoxazolinone: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and biological activities of 6-Chloro-2-benzoxazolinone. The information is intended to support research and development efforts in medicinal chemistry, agrochemicals, and material science. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key reactions and assays are provided. Furthermore, this guide includes visualizations of relevant signaling pathways to elucidate the compound's mechanism of action.

Core Physicochemical Properties

6-Chloro-2-benzoxazolinone is a heterocyclic organic compound that serves as a versatile building block in organic synthesis.[1] It appears as a white to light yellow or light orange crystalline powder.[2][3] The fundamental physicochemical properties of 6-Chloro-2-benzoxazolinone are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄ClNO₂ | [2] |

| Molecular Weight | 169.56 g/mol | [1][2] |

| CAS Number | 19932-84-4 | [1] |

| Melting Point | 193 - 197 °C | [1][2][4] |

| Boiling Point | Not available (likely decomposes) | |

| Appearance | White to light yellow to light orange powder/crystal | [2][3] |

| Purity | >98.0% (by GC) | [1] |

| pKa (Predicted) | 8.34 | |

| Solubility | Insoluble in water; Soluble in DMSO and DMF | [2] |

Synthesis of 6-Chloro-2-benzoxazolinone

Two primary synthetic routes for 6-Chloro-2-benzoxazolinone are detailed below.

Synthesis from 2-Amino-4-chlorophenol and Urea

A common method for the synthesis of benzoxazolone derivatives involves the reaction of a 2-aminophenol with urea.[1] This reaction can be performed with or without a solvent and is typically facilitated by heat.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-amino-4-chlorophenol and urea in a 1:1.2 molar ratio.

-

Heating: Heat the reaction mixture to 125 °C in an inert atmosphere.

-

Reaction Monitoring: Maintain the temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction (typically after several hours), cool the mixture to room temperature. The solidified product is then suspended in water.

-

Purification: Adjust the pH of the suspension to 5-6. Heat the suspension to 100 °C for one hour. After cooling, the crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as 50% ethanol to yield pure 6-Chloro-2-benzoxazolinone.

Synthesis by Chlorination of Benzoxazolone

An alternative route involves the direct chlorination of benzoxazolone. This method utilizes chlorine gas in a mixed solvent system.

Experimental Protocol:

-

Reaction Mixture Preparation: In a suitable reactor, prepare a mixture of water and dioxane, with the dioxane content ranging from 20% to 80% by weight. Add benzoxazolone to this mixture. The amount of benzoxazolone should be between 50 and 500 g per liter of the reaction mixture.

-

Chlorination: Heat the reaction mixture to a temperature between 40 and 80 °C. Introduce chlorine gas into the mixture. The amount of chlorine added should be between 1 and 1.1 moles per mole of benzoxazolone.

-

Reaction Monitoring and Work-up: Monitor the reaction by potentiometry. Upon completion, neutralize the reaction medium with an aqueous sodium hydroxide solution.

-

Isolation and Purification: The temperature is then raised to 85 °C, leading to phase separation. The upper organic phase, containing dioxane and 6-chlorobenzoxazolone, is separated. Water is added to this phase, and the mixture is heated to 80 °C to achieve a homogeneous solution. Cooling this solution to 20 °C induces the crystallization of 6-chloro-benzoxazolone. The pure product is obtained by filtration with a purity of approximately 99%.

Biological and Chemical Applications

6-Chloro-2-benzoxazolinone is a valuable intermediate in the synthesis of a variety of biologically active molecules, with applications in both the pharmaceutical and agrochemical industries.[3]

Agrochemical Applications

The compound serves as a precursor in the synthesis of herbicides, insecticides, and fungicides.[2] Its derivatives have shown potent herbicidal activity by inhibiting the growth of certain plant species.[2]

Pharmaceutical and Research Applications

Derivatives of 6-Chloro-2-benzoxazolinone have been investigated for a range of pharmacological activities, including:

-

Antimicrobial Properties: The core structure has been modified to produce compounds with significant efficacy against various microorganisms.[1]

-

Cholinesterase Inhibition: Certain derivatives have been synthesized and evaluated as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in the development of treatments for Alzheimer's disease.[1]

-

Anticancer Activity: Benzoxazinone derivatives have been shown to induce apoptosis in cancer cells through various mechanisms.

Key Signaling Pathways

The biological effects of 6-Chloro-2-benzoxazolinone derivatives are mediated through their interaction with several key signaling pathways.

Apoptosis Induction via p53 and Caspase-3 Pathway

Certain benzoxazinone derivatives have been shown to exert their antiproliferative activity by inducing apoptosis. This process is often mediated by the upregulation of the tumor suppressor protein p53 and the activation of caspase-3, a key executioner caspase in the apoptotic cascade.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Benzoxazinone derivatives have been identified as inhibitors of this pathway, contributing to their anticancer effects.

Inhibition of TNF-α Signaling

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine involved in various inflammatory diseases. Benzoxazolinone derivatives have been shown to inhibit TNF-α, suggesting their potential as anti-inflammatory agents.

Experimental Protocols for Biological Assays

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compound (6-Chloro-2-benzoxazolinone derivative) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare a working solution of AChE in phosphate buffer.

-

Prepare a solution of DTNB in phosphate buffer.

-

Prepare a solution of ATCI in deionized water.

-

-

Assay in 96-Well Plate:

-

To each well, add 140 µL of phosphate buffer.

-

Add 10 µL of the test compound solution (or solvent for control).

-

Add 10 µL of the AChE working solution.

-

Add 10 µL of the DTNB solution.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25-37 °C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Start the reaction by adding 10 µL of the ATCI solution to each well.

-

Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings kinetically over a period of time (e.g., every minute for 5-10 minutes).

-

Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Structural Relationship with Chlorzoxazone

It is important to distinguish 6-Chloro-2-benzoxazolinone from its isomer, chlorzoxazone (5-Chloro-2-benzoxazolinone). While both share the same molecular formula, the position of the chlorine atom on the benzene ring differs, which can lead to different physicochemical properties and biological activities. 6-Hydroxychlorzoxazone is a known human metabolite of chlorzoxazone.

Safety and Handling

6-Chloro-2-benzoxazolinone is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

The Versatile Role of 6-Chloro-2-benzoxazolinone in Modern Research: A Technical Guide

For Immediate Release

6-Chloro-2-benzoxazolinone, a heterocyclic organic compound, has emerged as a critical and versatile building block in a multitude of research and development sectors. This technical guide provides an in-depth overview of its primary applications, mechanisms of action, and detailed experimental protocols for its use, catering to researchers, scientists, and professionals in drug development and other scientific fields. Its utility as a key intermediate spans from the synthesis of pharmaceuticals and agrochemicals to applications in material science and biochemical research.

Core Applications in Scientific Research

6-Chloro-2-benzoxazolinone serves as a foundational scaffold for the synthesis of a wide array of biologically active molecules. Its principal research applications are concentrated in pharmaceutical development and agricultural chemistry, with growing interest in other specialized areas.

Pharmaceutical Development: This compound is a cornerstone in the synthesis of various therapeutic agents. It is a well-established precursor to Chlorzoxazone, a centrally acting muscle relaxant.[1] Research has also extensively explored its derivatives for their potential as:

-

Anti-inflammatory and Analgesic Agents: Derivatives of 6-chloro-2-benzoxazolinone have been investigated for their ability to mitigate inflammation and pain.[2]

-

Anticancer Agents: Certain derivatives have been shown to induce apoptosis (programmed cell death) in cancer cell lines, making them promising candidates for novel cancer therapies.[3][4] The proposed mechanism involves the activation of apoptotic pathways, including the upregulation of p53 and caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[3][4]

-

Antimicrobial Agents: The benzoxazolinone core is featured in compounds exhibiting activity against various bacterial and fungal strains.[5][6]

-

Neuroprotective Agents: Derivatives have been synthesized and evaluated as cholinesterase inhibitors, a key strategy in the management of Alzheimer's disease.[2]

Agricultural Chemistry: In the agrochemical sector, 6-chloro-2-benzoxazolinone is utilized in the formulation of herbicides and pesticides.[2][7] It is a known environmental transformation product of the herbicide Fenoxaprop-P-ethyl.[8] Studies have demonstrated the herbicidal activity of its derivatives against various weeds.[9][10]

Other Research Applications:

-

Organic Synthesis: It is a versatile intermediate for creating complex heterocyclic systems.[4]

-

Biochemical Research: The compound and its derivatives are employed in studies of enzyme inhibition.[2]

-

Material Science: It plays a role in the development of polymers and coatings, contributing to enhanced thermal stability.[2]

-

Corrosion Inhibition: There is emerging research into its potential as a corrosion inhibitor for metals.

Quantitative Data Summary

The biological activity of 6-Chloro-2-benzoxazolinone derivatives has been quantified in various studies. The following tables summarize key inhibitory concentrations.

Table 1: Cholinesterase Inhibition by 6-Chloro-2-benzoxazolinone Derivatives

| Compound ID | Target Enzyme | IC₅₀ (µM) | Source |

| Derivative 3a | AChE | Similar to Tacrine | [2] |

| Derivative 3e | AChE | Stronger than Tacrine | [2] |

| Derivative 3a | BChE | Stronger than Donepezil | [2] |

| Derivative 3b | BChE | Stronger than Donepezil | [2] |

| Derivative 3c | BChE | Stronger than Donepezil | [2] |

| Derivative 3e | BChE | Stronger than Donepezil | [2] |

| Compound 6a | AChE | 1.03 | [11] |

| Compound 6j | AChE | 1.35 | [11] |

| Compound 6a | BChE | 6.6 | [11] |

| Compound 6j | BChE | 8.1 | [11] |

AChE: Acetylcholinesterase, BChE: Butyrylcholinesterase

Table 2: Antimicrobial Activity of 6-Chloro-2-benzoxazolinone Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Source |

| Compound 1g | Enterococcus faecalis | 128 | [5] |

| Compound 1k | Enterococcus faecalis | 128 | [5] |

| Compound 1m | Enterococcus faecalis | 128 | [5] |

| Compound III | Candida krusei | Not specified | [5] |

| Derivative 5-Cl | Staphylococcus aureus | 350 | [7] |

| Derivative 5-Cl | Escherichia coli | 300 | [7] |

| Derivative 5-Cl | Candida albicans | 250 | [7] |

| Derivative 6-NO₂ | Staphylococcus aureus | 150 | [7] |

| Derivative 6-NO₂ | Escherichia coli | 300 | [7] |

| Derivative 6-NO₂ | Candida albicans | 125 | [7] |

MIC: Minimum Inhibitory Concentration

Key Experimental Methodologies

Detailed protocols are crucial for the replication and advancement of research. Below are methodologies for key experiments involving 6-Chloro-2-benzoxazolinone and its derivatives.

Synthesis of Chlorzoxazone from 6-Chloro-2-benzoxazolinone

This protocol outlines a common synthetic route to produce Chlorzoxazone.

-

Reaction Setup: In a suitable reaction vessel, dissolve 6-Chloro-2-benzoxazolinone (1 equivalent) in a solvent such as methanol.

-

Reduction: Add a reducing agent, for example, Raney/Ni, to the solution to serve as a catalyst. The mixture is then subjected to hydro-reduction to form 2-amino-4-chlorophenol.[12]

-

Catalyst Removal: After the reaction is complete, the Raney/Ni catalyst is removed by filtration.

-

Solvent Exchange: Water is added to the filtrate, and the methanol is removed by distillation, leaving an aqueous solution of 2-amino-4-chlorophenol.[12]

-

Cyclization: The solution is decolorized with activated carbon. Under acidic conditions, urea is added as a cyclizing agent. The mixture is heated to reflux to initiate the ring-closure reaction, which yields Chlorzoxazone.[12]

-

Purification: The reaction mixture is cooled and filtered to obtain the crude product. The crude product is then dissolved in a 1N sodium hydroxide solution, treated with activated carbon, and filtered. The filtrate is acidified with 3N hydrochloric acid to a pH of 3-6, causing the precipitation of Chlorzoxazone. The solid is collected by filtration and dried to yield the final product with high purity.[12]

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors.[2]

-

Reagent Preparation: Prepare solutions of the test compounds, the target enzyme (AChE or BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent (DTNB).

-

Assay Procedure: In a 96-well plate, add the enzyme solution, the test compound at various concentrations, and DTNB solution. The mixture is incubated for a specified time.

-

Reaction Initiation: The reaction is started by adding the substrate to each well.

-

Data Acquisition: The absorbance is measured at a specific wavelength (typically 412 nm) over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is then determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[5]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]

Visualizing Mechanisms and Workflows

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex processes.

References

- 1. rsisinternational.org [rsisinternational.org]

- 2. Design, synthesis and biological evaluation of new 2-benzoxazolinone derivatives as potential cholinesterase inhibitors for therapy of alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyrrole‐Tethered Bisbenzoxazole Derivatives: Apoptosis‐Inducing Agents Targeting Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. Benzoxazoles as novel herbicidal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and anticholinesterase activity of new substituted benzo[d]oxazole-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN106167471A - A kind of preparation method of chlorzoxazone - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Activity of 6-Chloro-2-benzoxazolinone Derivatives

The 6-chloro-2-benzoxazolinone core is a privileged heterocyclic scaffold that serves as a versatile building block in the fields of medicinal chemistry and agricultural science.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, analgesic, and herbicidal properties.[3][4] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Synthesis of 6-Chloro-2-benzoxazolinone and Its Derivatives

The synthesis of the 6-chloro-2-benzoxazolinone scaffold is primarily achieved through the cyclization of substituted phenolic precursors. Derivatization is then employed to modulate the compound's physicochemical properties and enhance its biological efficacy.

Core Scaffold Synthesis

Two primary routes for synthesizing the 6-chloro-2-benzoxazolinone core have been established:

-

Method A: From 2-Amino-4-chlorophenol: This established route involves the reaction of 2-amino-4-chlorophenol with urea.[1] The reaction can be performed under conventional heating or more efficiently through microwave irradiation, where the cyclization process forms the key benzoxazolinone ring structure.[1]

-

Method B: From 2-Amino-5-chlorophenol: An alternative pathway uses 2-amino-5-chlorophenol, which can be reacted with agents like urea under acidic conditions (e.g., sulfuric acid) to facilitate ring closure.[2]

Derivatization Strategies

Structural modifications to the core ring are crucial for tuning the biological activity.[1] Common strategies include N-alkylation at the 3-position and substitution on the benzene ring to explore structure-activity relationships (SAR). For instance, condensing 6-chloroacetyl-2-benzoxazolinone with various amines has been used to generate a library of derivatives for screening.[1][5]

Pharmacological and Biological Activities

Derivatives of 6-chloro-2-benzoxazolinone have been evaluated for a multitude of biological activities, demonstrating their potential as therapeutic agents and agrochemicals.

Antimicrobial Activity

The antimicrobial potential of these derivatives has been assessed against a range of bacteria and fungi.[1] Structural modifications can lead to compounds with significant efficacy.[1]

Quantitative Data: Antibacterial Activity

| Compound Class | Test Organism | Activity | Reference |

|---|---|---|---|

| 3-methyl-6-(2-substituted aminopropanoyl)-2-benzoxazolinones | Enterococcus faecalis | MIC = 128 µg/mL | [1] |

| 2-methylthiobenzoxazole | Verticillum dahlia (Fungus) | 96.4% spore inhibition |[3][6] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation: A two-fold serial dilution of the test compounds is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., 5 x 10^5 CFU/mL).

-

Incubation: Plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral (Anti-HIV) Activity

Certain benzoxazolinone derivatives have been identified as specific inhibitors of the HIV-1 nucleocapsid (NC) protein.[7][8] The NC protein, with its highly conserved zinc finger domains, is a critical target as its inhibition can disrupt multiple stages of the viral life cycle, potentially reducing the emergence of drug-resistant strains.[7]

Mechanism of Action: The proposed mechanism involves the non-covalent binding of the benzoxazolinone derivative to a hydrophobic pocket of the NC protein.[7] This interaction interferes with the protein's nucleic acid chaperone activity without causing the ejection of zinc ions from the zinc finger domains, a common mechanism for other inhibitors.[7] This disruption inhibits crucial processes like viral DNA synthesis and genomic RNA packaging.

Quantitative Data: Anti-HIV-1 NC Activity

| Compound | Assay | IC50 | Reference |

|---|---|---|---|

| 5-06 (a 2-benzoxazolinone derivative) | NC-inhibitory (NAME) | 20 ± 2 µM | [7] |

| cmpd8 (a benzoxazolinone derivative) | Antiviral | 100 µM |[7] |

Experimental Protocol: Nucleocapsid Annealing Mediated Electrophoresis (NAME) Assay

-

Pre-incubation: A solution of the recombinant NC protein (e.g., 8 µM of NC(12–55)) is pre-incubated with increasing concentrations of the test compound for 15 minutes at room temperature.

-

Annealing Reaction: Target nucleic acid sequences (e.g., 1 µM each of TAR29 and cTAR29) are added to the mixture. The reaction is incubated for another 15 minutes to allow the NC protein to facilitate annealing.

-

Analysis: The samples are analyzed by non-denaturing polyacrylamide gel electrophoresis (PAGE). The inhibition of the annealing activity is quantified by measuring the reduction in the formation of the annealed product compared to a control without the inhibitor.[7]

Analgesic and Anti-inflammatory Activity

Derivatization of the carboxylate moiety of certain benzoxazolinone acetic acids into amides has yielded compounds with potent analgesic and anti-inflammatory activities while mitigating gastrointestinal side effects.[9]

Mechanism of Action: The anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly with some derivatives showing selective inhibition of COX-2.[9] By blocking COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Quantitative Data: Analgesic and Anti-inflammatory Activity

| Compound | Analgesic Activity (% inhibition) | Anti-inflammatory Activity (% inhibition) | Reference |

|---|---|---|---|

| 3a | 60.3 | 48.1 | [9] |

| 3d | 55.2 | 43.2 | [9] |

| 3e | 65.5 | 50.6 | [9] |

| 3j | 56.9 | 40.7 | [9] |

| 3k | 58.6 | 45.7 | [9] |

*Activity measured at a dose of 100 mg/kg.

Experimental Protocol: In Vivo Anti-inflammatory and Analgesic Assays

-

Animal Model: Male Swiss albino mice are used. Animals are fasted overnight with free access to water before the experiment.

-

Compound Administration: Test compounds, suspended in a vehicle like 0.5% Tween 80, are administered orally (p.o.) at a dose of 100 mg/kg. A control group receives only the vehicle.

-

Anti-inflammatory (Carrageenan-induced Paw Edema):

-

One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the subplantar surface of the right hind paw.

-

Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

-

The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.[9]

-

-

Analgesic (p-Benzoquinone-induced Writhing Test):

-

One hour after compound administration, mice are injected intraperitoneally (i.p.) with 0.25 mL of a 0.1% p-benzoquinone solution to induce writhing.

-

Five minutes after the p-benzoquinone injection, the number of abdominal constrictions (writhes) is counted for a 10-minute period.

-

The percentage of analgesic activity (inhibition of writhing) is calculated by comparing the mean number of writhes in the treated group to the control group.[9]

-

Cholinesterase Inhibitory Activity

Derivatives of 5- and 6-chloro-benzoxazolinone have been evaluated as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] These findings suggest the potential of this scaffold for developing new therapeutic agents for Alzheimer's disease.[1]

Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

-

Principle: This colorimetric method measures the activity of cholinesterase enzymes. The enzyme hydrolyzes a substrate (e.g., acetylthiocholine), producing thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

-

Procedure:

-

The reaction mixture contains phosphate buffer (pH 8.0), DTNB, the test compound at various concentrations, and the enzyme (AChE or BChE).

-

The mixture is pre-incubated.

-

The reaction is initiated by adding the substrate (acetylthiocholine iodide or butyrylthiocholine iodide).

-

The absorbance is measured over time. The rate of reaction is calculated and compared to a control without the inhibitor to determine the percentage of inhibition and subsequently the IC50 value.[1]

-

Agrochemical Activities

The 6-chloro-2-benzoxazolinone scaffold is prominent in agriculture, with derivatives demonstrating herbicidal, fungicidal, and insecticidal properties.[2][3] For example, 3-alkyl-6-halobenzoxazolinones show significant herbicidal action against various weeds.[3][6]

Quantitative Data: Agrochemical Activity

| Compound Class | Activity | Target | Reference |

|---|---|---|---|

| 3-alkyl-6-halobenzoxazolinones | Herbicidal | Weeds (during growing season) | [3][6] |

| 3-alkylbenzoxazolinones | Defoliant | Cotton (up to 70% leaf drop) | [3][6] |

| O,O-diethylthiophosphorylmethyl-6-chlorobenzoxazolinone | Insecticidal | General use (DDT substitute) |[3] |

Conclusion

The 6-chloro-2-benzoxazolinone framework represents a highly valuable and versatile scaffold in chemical biology and drug discovery. Its derivatives have demonstrated a remarkable range of biological activities, from potent antimicrobial and antiviral effects to promising anti-inflammatory and agrochemical applications. The synthetic accessibility of the core and the potential for diverse functionalization allow for extensive structure-activity relationship studies. Future research focused on optimizing the potency, selectivity, and pharmacokinetic profiles of these derivatives holds significant promise for the development of novel therapeutic agents and agricultural products.

References

- 1. 6-Chloro-2-benzoxazolinone|CAS 19932-84-4 [benchchem.com]

- 2. Buy 6-Chloro-2-benzoxazolinone | 19932-84-4 [smolecule.com]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. researchgate.net [researchgate.net]

- 5. 6-(2-Chloroacetyl)-2,3-dihydro-1,3-benzoxazol-2-one | C9H6ClNO3 | CID 1988981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amide derivatives of [5-chloro-6-(2-chloro/fluorobenzoyl)-2-benzoxazolinone-3-yl]acetic acids as potential analgesic and anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Chloro-2-benzoxazolinone (CAS: 19932-84-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-benzoxazolinone, a halogenated heterocyclic compound, is a versatile molecule with significant applications in agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and diverse biological activities. Detailed experimental protocols, quantitative data, and visual representations of its metabolic and signaling pathways are presented to support ongoing research and development efforts.

Chemical and Physical Properties

6-Chloro-2-benzoxazolinone is a white to light yellow crystalline powder.[1][2][3] Its core structure consists of a benzoxazole ring system with a chlorine substituent at the 6-position and a ketone group at the 2-position.[1] It is insoluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1]

Table 1: Physicochemical Properties of 6-Chloro-2-benzoxazolinone

| Property | Value | Source(s) |

| CAS Number | 19932-84-4 | [1][2][3][4][5][6] |

| Molecular Formula | C₇H₄ClNO₂ | [1][2][3][6] |

| Molecular Weight | 169.56 g/mol | [1][2][4][6] |

| IUPAC Name | 6-chloro-1,3-benzoxazol-2(3H)-one | [3] |

| Synonyms | 6-Chloro-2-benzoxazolone, CDHB | [1][2][5] |

| Appearance | White to light yellow/orange powder/crystal | [1][2][3] |

| Melting Point | 193.0 - 197.0 °C | [1][2][4] |

| Purity | Typically >98% (by GC) | [1][2][4] |

Table 2: Spectroscopic Data for 6-Chloro-2-benzoxazolinone

| Spectroscopic Data | Value | Source(s) |

| Infrared (IR) | Strong absorption at 1740 cm⁻¹ (C=O stretch) | [1] |

| ¹H NMR | δ 7.45 (d, 1H, H-7), 7.30 (s, 1H, H-5), 7.10 (d, 1H, H-4) | [1] |

| Mass Spectrometry (MS) | Molecular ion peak at m/z 169.57 [M⁺] | [1] |

Synthesis and Reactions

The synthesis of 6-chloro-2-benzoxazolinone can be achieved through several routes, primarily involving the cyclization of substituted phenolic precursors.[1]

Synthesis from 2-Amino-5-chlorophenol

A common laboratory and industrial method involves the reaction of 2-amino-5-chlorophenol with urea in an acidic medium, such as sulfuric acid, followed by heating to facilitate ring closure.[1]

Hofmann Rearrangement

An alternative pathway is the Hofmann rearrangement of 5-chlorosalicylamide using reagents like trichloroisocyanuric acid (TCCA).[1] This method can be adapted for continuous-flow systems, offering improved efficiency and scalability.[1]

Chemical Reactivity

6-Chloro-2-benzoxazolinone's reactivity is characterized by its electrophilic nature.[1] Key reactions include:

-

Nucleophilic Substitution: The chloro group can be displaced by various nucleophiles, enabling the synthesis of a wide range of derivatives.[1]

-

Hydrolysis: It can be enzymatically cleaved by hydrolases, such as CbaA from Pigmentiphaga sp., to yield 2-amino-5-chlorophenol.[1][7][8][9]

-

Chlorination: Further chlorination, for instance with TCCA, can produce 5,6-dichloro-2-benzoxazolinone.[1]

-

Condensation Reactions: It readily undergoes condensation with amines to form hydrazones and azoles, which have shown antimicrobial activity.[1]

Biological Activity and Applications

6-Chloro-2-benzoxazolinone and its derivatives exhibit a broad spectrum of biological activities, making them valuable in agriculture and medicine.

Agrochemical Applications

This compound is a crucial intermediate in the synthesis of herbicides, insecticides, and fungicides.[1][2]

-

Herbicidal Activity: It is a precursor to the herbicide fenoxaprop-p-ethyl, which is used to control weeds in various crops.[1][7] The compound itself also demonstrates potent herbicidal properties by inhibiting plant growth.[1][10]

-

Insecticidal and Fungicidal Properties: Derivatives of 6-chloro-2-benzoxazolinone have been developed for pest control and as fungicides to protect materials like textiles and paper from microbial degradation.[1][10]

Table 3: Agrochemical Activity of 6-Chloro-2-benzoxazolinone and its Derivatives

| Activity | Target | Notes | Source(s) |

| Herbicidal | Weeds in crops (e.g., soybean, wheat) | Precursor to fenoxaprop-p-ethyl. | [1][7] |

| Fungicidal | Fusarium oxyporum, Verticillium dahliae | 3-methyl-6-chlorobenzoxazolinone showed activity against F. oxyporum. | [10] |

Pharmaceutical and Medicinal Applications

The benzoxazolinone scaffold is of significant interest in drug discovery due to its ability to interact with various biological targets.[2]

-

Antimicrobial Activity: The compound and its derivatives have shown efficacy against various bacterial strains.[1][4]

-

Antiviral Activity: Certain derivatives with thiadiazole linkers have demonstrated inhibition of HIV-1 replication, potentially through chelation of Mg²⁺ in the viral integrase.[1]

-

Cholinesterase Inhibition: Hydrazone-linked analogs have shown potential as acetylcholinesterase inhibitors, with IC₅₀ values below 10 μM, suggesting applications in Alzheimer's disease therapy.[1][4][11]

-

Anticancer Activity: Structural analogs can interfere with NF-κB and MAPK signaling pathways, leading to reduced tumor proliferation in vitro.[1] Some derivatives induce apoptosis in cancer cells, as evidenced by increased expression of Fas Ligand, cytochrome-c, and caspase-3.[4]

-

Anti-inflammatory and Analgesic Activity: Amide derivatives of [5-chloro-6-(2-chloro/fluorobenzoyl)-2-benzoxazolinone-3-yl]acetic acids have demonstrated potent analgesic and anti-inflammatory activities with reduced gastric side effects.[12]

Table 4: Pharmacological Activities of 6-Chloro-2-benzoxazolinone Derivatives

| Activity | Target/Mechanism | Key Findings | Source(s) |

| Antiviral | HIV-1 Integrase | Thiadiazole derivatives inhibit HIV-1 replication by 84% at 100 μM. | [1] |

| Acetylcholinesterase Inhibition | Acetylcholinesterase (AChE) | Hydrazone-linked analogs show IC₅₀ values < 10 μM. | [1][4][11] |

| Anticancer | NF-κB and MAPK signaling pathways, Apoptosis induction | Analogs reduce tumor proliferation; derivatives increase apoptotic markers. | [1][4] |

| Anti-inflammatory/Analgesic | Cyclooxygenase (COX) | Amide derivatives show potent activity with reduced gastrointestinal side effects. | [12] |

Experimental Protocols

Synthesis of 6-Chloro-2-benzoxazolinone from 2-Amino-5-chlorophenol and Urea

Objective: To synthesize 6-chloro-2-benzoxazolinone via the cyclization of 2-amino-5-chlorophenol with urea.

Materials:

-

2-amino-5-chlorophenol (2A5CP)

-

Urea

-

60% Sulfuric acid

-

Heating apparatus (e.g., heating mantle)

-

Reaction flask with condenser

-

Filtration apparatus

Procedure:

-

Combine 2-amino-5-chlorophenol and urea in a reaction flask.

-

Slowly add 60% sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture under reflux to facilitate the ring closure reaction.[1]

-

Monitor the reaction progress using a suitable technique (e.g., TLC).

-

Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

-

Collect the crude product by filtration and wash with water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-chloro-2-benzoxazolinone.

-

Characterize the final product using techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.[1]

Evaluation of Acetylcholinesterase (AChE) Inhibition

Objective: To determine the in vitro inhibitory activity of 6-chloro-2-benzoxazolinone derivatives against AChE.

Methodology: Based on the colorimetric Ellman's method.[4][11]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Test compounds (6-chloro-2-benzoxazolinone derivatives)

-

Phosphate buffer (pH 8.0)

-

Microplate reader

Procedure:

-

Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO) at various concentrations.

-

In a 96-well microplate, add the phosphate buffer, DTNB solution, and the test compound solution.

-

Add the AChE enzyme solution to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCI substrate solution.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling and Metabolic Pathways

Microbial Degradation Pathway

In the environment, 6-chloro-2-benzoxazolinone can be degraded by soil microorganisms. For example, Pigmentiphaga sp. strain DL-8 utilizes this compound as a carbon source.[7][8][9] The key initial step is the hydrolysis of the lactam ring by the enzyme CDHB hydrolase (CbaA), a metal-dependent hydrolase, to form 2-amino-5-chlorophenol.[1][7][8][9] This intermediate is then further metabolized by the bacterium.

Caption: Microbial degradation of 6-Chloro-2-benzoxazolinone.

Postulated Anticancer Signaling Interference

Derivatives of 6-chloro-2-benzoxazolinone have been reported to exert anticancer effects by interfering with key cellular signaling pathways that regulate cell proliferation and survival, such as the NF-κB and MAPK pathways.[1]

Caption: Interference with cancer cell signaling pathways.

Conclusion

6-Chloro-2-benzoxazolinone is a compound of considerable scientific and commercial interest. Its utility as a scaffold for the development of new agrochemicals and pharmaceuticals is well-established. This guide has summarized its fundamental properties, synthesis, and multifaceted biological activities. The provided experimental protocols and pathway diagrams serve as a resource for researchers aiming to explore and exploit the potential of this versatile molecule further. Future research may focus on elucidating more detailed mechanisms of action, optimizing derivative structures for enhanced potency and selectivity, and exploring novel applications in medicine and agriculture.

References

- 1. Buy 6-Chloro-2-benzoxazolinone | 19932-84-4 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 19932-84-4: 6-Chloro-2,3-dihydrobenzoxazol-2-one [cymitquimica.com]

- 4. 6-Chloro-2-benzoxazolinone|CAS 19932-84-4 [benchchem.com]

- 5. 2(3H)-Benzoxazolone, 6-chloro- (CAS 19932-84-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 6-Chloro-2-benzoxazolinone | LGC Standards [lgcstandards.com]

- 7. Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by Pigmentiphaga sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by Pigmentiphaga sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. Design, synthesis and biological evaluation of new 2-benzoxazolin...: Ingenta Connect [ingentaconnect.com]

- 12. Amide derivatives of [5-chloro-6-(2-chloro/fluorobenzoyl)-2-benzoxazolinone-3-yl]acetic acids as potential analgesic and anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 6-Chloro-2-benzoxazolinone

An In-depth Technical Guide to 6-Chloro-2-benzoxazolinone

Introduction

6-Chloro-2-benzoxazolinone (CAS No: 19932-84-4) is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and organic synthesis.[1] As a benzoxazolinone derivative, it features a chloro substituent at the sixth position of its core ring structure.[2] This compound is recognized for its stability, reactivity, and broad spectrum of biological activities, which has led to its use as a key intermediate in the development of pharmaceuticals and agrochemicals.[3] Its applications span from being a precursor in the synthesis of herbicides, insecticides, and fungicides to being investigated for its potential in drug development, particularly as an anti-inflammatory and antimicrobial agent.[2][3]

Physical and Chemical Properties

6-Chloro-2-benzoxazolinone presents as a white to light yellow or light orange crystalline powder.[1][2][3] It is known for its high purity, typically exceeding 98% as determined by gas chromatography.[2][3]

Quantitative Data Summary

| Property | Value | Reference |

| IUPAC Name | 6-chloro-3H-1,3-benzoxazol-2-one | [1][4] |

| Synonyms | 6-Chlorobenzoxazolone, 6-Chloro-2-hydroxybenzoxazole | [3][4] |

| CAS Number | 19932-84-4 | [1][3] |

| Molecular Formula | C₇H₄ClNO₂ | [2][3][4] |

| Molecular Weight | 169.56 g/mol | [2][3][4] |

| Appearance | White to light yellow/orange crystalline powder | [1][2][3] |

| Melting Point | 193.0 to 197.0 °C | [1][2][3][5] |

| Purity | ≥ 98% (GC) | [1][3] |

| InChI | InChI=1S/C7H4ClNO2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10) | [1][4] |

| InChIKey | MATCZHXABVLZIE-UHFFFAOYSA-N | [1] |

Spectral Data

Spectral analysis is crucial for the structural confirmation and purity assessment of 6-Chloro-2-benzoxazolinone.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are used to confirm the compound's structure.[2][4]

-

Infrared (IR) Spectroscopy : IR spectra help in identifying the functional groups present in the molecule.[2][4]

-

Mass Spectrometry (MS) : GC-MS analysis confirms the molecular weight of 169.56 g/mol .[4]

Chemical Reactivity and Applications

The chemical reactivity of 6-Chloro-2-benzoxazolinone allows for various synthetic modifications, making it a valuable intermediate. Key reactions include nucleophilic substitution at the chloro group, condensation reactions with aldehydes or ketones, and cyclization reactions.[2] These reactions enable the synthesis of a wide array of derivatives with diverse biological activities.[1]

Its applications are widespread:

-

Agriculture : It is a precursor for active ingredients in herbicides, pesticides, and fungicides.[2][3][6]

-

Pharmaceuticals : The scaffold is used in the development of anti-inflammatory, anti-cancer, and antimicrobial agents.[3] It is also a starting point for creating cholinesterase inhibitors for potential anti-Alzheimer's agents.[1]

-

Organic Chemistry : It serves as a key intermediate for synthesizing more complex organic molecules.[2]

-

Biochemical Research : The compound and its derivatives are utilized in enzyme inhibition studies.[3]

References

- 1. 6-Chloro-2-benzoxazolinone|CAS 19932-84-4 [benchchem.com]

- 2. Buy 6-Chloro-2-benzoxazolinone | 19932-84-4 [smolecule.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 6-Chloro-2,3-dihydrobenzoxazol-2-one | C7H4ClNO2 | CID 29858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Chloro-2-benzoxazolinone | 19932-84-4 | TCI AMERICA [tcichemicals.com]

- 6. e3s-conferences.org [e3s-conferences.org]

The Benzoxazolinone Core: A Technical Guide to its Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazolinone scaffold is a prominent heterocyclic motif that has garnered significant attention in the fields of medicinal chemistry and natural product research. This technical guide provides a comprehensive overview of the discovery and history of benzoxazolinone compounds, from their initial synthesis in the early 20th century to the elucidation of their roles as natural defense compounds in plants. This document details the synthetic methodologies for their preparation, presents a compilation of their diverse biological activities with quantitative data, and provides in-depth experimental protocols for key biological assays. Furthermore, this guide illustrates the key signaling pathways modulated by benzoxazolinone derivatives, offering insights into their mechanisms of action and therapeutic potential.

Discovery and History: A Tale of Synthesis and Nature

The journey of benzoxazolinone compounds began in the laboratory over a century ago. The first synthesis of the parent compound, benzoxazolin-2-one, was achieved in 1902 by Graebe and Rostovzeff.[1] This pioneering work laid the foundation for the chemical exploration of this heterocyclic system.

Decades later, in 1955, the story of benzoxazolinones took a fascinating turn with the discovery of a naturally occurring derivative. Artturi Virtanen and P.K. Hietala isolated 2(3)-benzoxazolinone from rye seedlings, identifying it as a potent anti-fusarium factor.[1] This discovery revealed that these compounds were not just synthetic curiosities but also played a vital role in the chemical defense mechanisms of plants. Subsequent research has shown that benzoxazolinones are prevalent in the Poaceae family (grasses), including important crops like maize and wheat, where they are biosynthesized from precursor benzoxazinoids.[2][3] These natural benzoxazolinones contribute to the plants' resistance against microbial pathogens and herbivores.[2]

This dual history, rooted in both synthetic chemistry and natural product discovery, has fueled ongoing research into the diverse biological activities and therapeutic applications of the benzoxazolinone scaffold.

Synthetic Methodologies

The synthesis of benzoxazolinone and its derivatives can be achieved through various chemical routes. The classical methods often involve the cyclization of ortho-substituted anilines.

Synthesis of the Benzoxazolinone Core

A common and straightforward method for the synthesis of the benzoxazolinone core involves the reaction of 2-aminophenols with phosgene or its equivalents, such as triphosgene or carbonyldiimidazole.

General Experimental Protocol: Synthesis of Benzoxazolin-2-one from 2-Aminophenol

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2-aminophenol in a suitable anhydrous solvent (e.g., tetrahydrofuran, dioxane, or toluene) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Carbonyl Source: Slowly add a solution of a carbonylating agent (e.g., triphosgene in toluene or a solution of carbonyldiimidazole in THF) to the stirred solution of 2-aminophenol at room temperature. The reaction is often exothermic, so controlled addition is crucial.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is typically cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by recrystallization or column chromatography to yield the pure benzoxazolin-2-one.

Synthesis of Substituted Benzoxazolinones

A wide array of substituted benzoxazolinones can be synthesized by employing appropriately substituted 2-aminophenols as starting materials. Furthermore, the nitrogen atom of the benzoxazolinone ring can be functionalized through N-alkylation or N-arylation reactions to generate a diverse library of derivatives.[4]

General Experimental Protocol: N-Alkylation of Benzoxazolin-2-one

-

Deprotonation: To a solution of benzoxazolin-2-one in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., sodium hydride, potassium carbonate) to deprotonate the nitrogen atom.

-

Addition of Alkylating Agent: To the resulting anion, add the desired alkylating agent (e.g., an alkyl halide or tosylate) and stir the reaction mixture at room temperature or with gentle heating.

-

Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once complete, quench the reaction with water and extract the product with an organic solvent.

-

Purification: The organic extracts are washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.

Biological Activities and Quantitative Data

Benzoxazolinone derivatives exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery. The following tables summarize the quantitative data for some of the key activities reported in the literature.

Antimicrobial Activity

Benzoxazolinones have demonstrated notable activity against a range of bacteria and fungi. Their mechanism of action is believed to involve the disruption of cellular processes due to the electrophilic nature of the heterocyclic ring.[5]

| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Amide of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid | Staphylococcus aureus | 125 | 250 | [6] |

| Bacillus subtilis | 62.5 | 125 | [6] | |

| Escherichia coli | 125 | 250 | [6] | |

| Salmonella Enteritidis | 250 | 500 | [6] | |

| 3-(2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethyl)benzo[d]oxazol-2(3H)-one | Staphylococcus aureus | 125 | 250 | [6] |

| Bacillus subtilis | 62.5 | 125 | [6] | |

| Escherichia coli | 125 | 250 | [6] | |

| Salmonella Enteritidis | 250 | 500 | [6] | |

| N'-(3-Chlorobenzylidene)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide | Staphylococcus aureus | 125 | 250 | [6] |

| Bacillus subtilis | 62.5 | 125 | [6] | |

| Escherichia coli | 62.5 | 125 | [6] | |

| Salmonella Enteritidis | 250 | 500 | [6] | |

| N'-(2-Furylmethylene)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide | Staphylococcus aureus | 250 | 500 | [6] |

| Bacillus subtilis | 125 | 250 | [6] | |

| Escherichia coli | 125 | 250 | [6] | |

| Salmonella Enteritidis | 500 | >500 | [6] | |

| N'-(5-Nitro-2-furylmethylene)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide | Staphylococcus aureus | 62.5 | 125 | [6] |

| Bacillus subtilis | 31.25 | 62.5 | [6] | |

| Escherichia coli | 62.5 | 125 | [6] | |

| Salmonella Enteritidis | 125 | 250 | [6] | |

| 3-Methyl-6-(1-hydroxy-2-morpholinopropyl)-2-benzoxazolinone | Candida krusei | 64 | - | [7] |

| Various 3-(4-substituted benzoylmethyl)-2-benzoxazolinones | Staphylococcus aureus | 100-200 | - | [4] |

| Escherichia coli | >200 | - | [4] | |

| Pseudomonas aeruginosa | >200 | - | [4] | |

| Candida albicans | 100-200 | - | [4] | |

| Candida krusei | 50-200 | - | [4] | |

| Candida parapsilosis | 100-200 | - | [4] |

Anti-inflammatory Activity

Several benzoxazolinone derivatives have shown potent anti-inflammatory effects. One of the key mechanisms is the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[8] Some derivatives have also been identified as inhibitors of Myeloid Differentiation Protein 2 (MD2), a co-receptor for Toll-like receptor 4 (TLR4).[9]

| Compound | Assay | Target/Cell Line | IC50 (µM) | Reference |

| Benzoxazolinone-thiadiazole derivative 1f | TNF-α inhibition | - | 51.44% inhibition | [8] |

| Benzoxazole derivative 3g | IL-6 inhibition | - | 5.09 ± 0.88 | [9] |

| Benzoxazole derivative 3d | IL-6 inhibition | - | 5.43 ± 0.51 | [9] |

| Benzoxazole derivative 3c | IL-6 inhibition | - | 10.14 ± 0.08 | [9] |

| Disubstituted benzoxazolone 3d | NO inhibition | RAW264.7 | 13.44 | [10] |

| Disubstituted benzoxazolone 2d | NO inhibition | RAW264.7 | 14.72 | [10] |

| Disubstituted benzoxazolone 2c | NO inhibition | RAW264.7 | 16.43 | [10] |

| Disubstituted benzoxazolone 3d | iNOS inhibition | - | 9.733 | [10] |

| Disubstituted benzoxazolone 2d | iNOS inhibition | - | 3.342 | [10] |

| Disubstituted benzoxazolone 2c | iNOS inhibition | - | 4.605 | [10] |

Key Signaling Pathways

The diverse biological activities of benzoxazolinone compounds stem from their ability to modulate various cellular signaling pathways. Below are diagrams of two key pathways implicated in their anti-inflammatory effects.

Inhibition of the TLR4/MD-2 Signaling Pathway

Certain benzoxazolinone derivatives act as antagonists of the TLR4/MD-2 complex, which plays a crucial role in the innate immune response to bacterial lipopolysaccharide (LPS). By binding to the MD-2 co-receptor, these compounds can block the downstream inflammatory cascade.

References

- 1. [PDF] 2(3)-Benzoxazolinone, an Anti-Fusarium Factor in Rye Seedlings. | Semantic Scholar [semanticscholar.org]

- 2. protocols.io [protocols.io]

- 3. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 4. Synthesis of 3-(4-substituted benzoylmethyl)-2-benzoxazolinones and screening antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 8. Design, synthesis and biological evaluation of benzoxazolinone-containing 1,3,4-thiadiazoles as TNF-α inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Preliminary Toxicological Investigation of 6-Chloro-2-benzoxazolinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary overview of the toxicological profile of 6-Chloro-2-benzoxazolinone (CDHB). The information is compiled from publicly available safety data and scientific literature, intended to inform researchers and professionals in drug development and chemical safety assessment. This document summarizes known hazards, presents available biochemical data, outlines standard experimental protocols for toxicity testing, and visualizes relevant biological pathways.

Toxicological Summary and Hazard Identification

6-Chloro-2-benzoxazolinone is classified as a hazardous substance based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2][3] The compound is harmful if swallowed and is known to cause skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][2]

GHS Hazard Statements:

-

H302: Harmful if swallowed [Warning Acute toxicity, oral].[1][2][3]

-

H315: Causes skin irritation [Warning Skin corrosion/irritation].[1][2][3]

-

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation].[1][2][3]

-

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation].[1][2]

These classifications necessitate careful handling in a laboratory setting, utilizing appropriate personal protective equipment (PPE), including gloves and safety goggles, and working in a well-ventilated area.[3]

Quantitative and Biochemical Data

| Parameter | Value | Condition | Source |

| Enzyme | CbaA Hydrolase | From Pigmentiphaga sp. strain DL-8 | [4][5] |

| Substrate | 6-Chloro-2-benzoxazolinone (CDHB) | - | [4][5] |

| Km | 0.29 mM | pH 9.0, 55°C | [4][5] |

| kcat | 8,500 s-1 | pH 9.0, 55°C | [4][5] |

| Specific Activity | 5,900 U · mg protein-1 | pH 9.0, 55°C | [4][5] |

| GHS Hazard Category | Acute toxicity - Category 4, Oral | - | [2][3] |

| GHS Hazard Category | Skin irritation, Category 2 | - | [2][3] |

| GHS Hazard Category | Eye irritation, Category 2 | - | [2][3] |

Key Experimental Protocols

The following sections detail standard methodologies for assessing the key toxicological endpoints relevant to 6-Chloro-2-benzoxazolinone: cytotoxicity and mutagenicity.

This assay is a common method to measure cytotoxicity by quantifying the leakage of the cytoplasmic enzyme Lactate Dehydrogenase (LDH) from cells with damaged plasma membranes.[7]

Objective: To determine the concentration-dependent cytotoxicity of 6-Chloro-2-benzoxazolinone on a selected cell line (e.g., HepG2, A549, MCF-7).[8][9]

Methodology:

-

Cell Culture: Plate cells in an opaque-walled 96-well microtiter plate at a predetermined density and incubate for 24 hours to allow for attachment.[7][8]

-

Compound Exposure: Prepare serial dilutions of 6-Chloro-2-benzoxazolinone in the appropriate culture medium. Add the compound dilutions to the wells. Include vehicle controls (medium with the same amount of solvent used for the compound, e.g., DMSO), untreated negative controls, and a positive control for maximum LDH release (cells treated with a lysis buffer).[7]

-

Incubation: Incubate the plate for a specified exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.[7][8]

-

LDH Measurement:

-

Equilibrate the plate to room temperature.[7]

-

Transfer a portion of the cell culture supernatant from each well to a new plate.

-

Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt. The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH.[7]

-

NADH then reduces the tetrazolium salt to a colored formazan product.

-

-

Data Analysis: Measure the absorbance of the formazan product using a plate reader. Cytotoxicity is calculated as a percentage of the maximum LDH release control after subtracting background and vehicle control values.

The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical compound.[10][11] It utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine (his-).[10] The test measures the ability of a substance to cause reverse mutations, restoring the ability of the bacteria to grow on a histidine-free medium (his+).[10]

Objective: To evaluate the mutagenic potential of 6-Chloro-2-benzoxazolinone by assessing its ability to induce reverse mutations in Salmonella typhimurium strains.

Methodology:

-

Strain Selection: Use a panel of tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitution).[12][13]

-

Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction), typically derived from rat liver homogenates. This is crucial as some chemicals only become mutagenic after being metabolized.[12]

-

Exposure:

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the spontaneous reversion rate observed in the negative (vehicle) control.[10]

Visualized Pathways and Workflows

6-Chloro-2-benzoxazolinone is known to be a substrate for microbial degradation. The bacterium Pigmentiphaga sp. strain DL-8 utilizes a metal-dependent hydrolase, CbaA, to initiate the breakdown of the compound.[4][5][6] This is a critical first step in its environmental bioremediation.[4][6]

Caption: Microbial degradation pathway of 6-Chloro-2-benzoxazolinone.

The preliminary investigation of a compound's toxicity typically follows a structured workflow, starting with assessments of cytotoxicity and followed by more specific assays like genotoxicity tests. This tiered approach helps in efficiently characterizing the potential hazards of a chemical.

Caption: A generalized workflow for in vitro toxicity screening.

References

- 1. Buy 6-Chloro-2-benzoxazolinone | 19932-84-4 [smolecule.com]

- 2. 6-Chloro-2,3-dihydrobenzoxazol-2-one | C7H4ClNO2 | CID 29858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by Pigmentiphaga sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by Pigmentiphaga sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Synthesis, Metal Ion Binding, and Biological Evaluation of New Anticancer 2-(2’-Hydroxyphenyl)benzoxazole Analogs of UK-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 11. biotoxicity.com [biotoxicity.com]

- 12. aniara.com [aniara.com]

- 13. Bacterial mutagenicity test data: collection by the task force of the Japan pharmaceutical manufacturers association - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bacterial mutagenicity assays: Vehicle and positive control results from the standard Ames assay, the 6- and 24-well miniaturized plate incorporation assays and the Ames II™ assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Chloro-2-benzoxazolinone

Abstract

These application notes provide detailed protocols for the synthesis of 6-Chloro-2-benzoxazolinone, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The document outlines two primary synthetic routes starting from 2-aminophenol derivatives, including experimental procedures, reaction conditions, and characterization methods. Data is presented to compare synthetic efficiencies, and diagrams are provided to illustrate workflows and the compound's role in relevant biological pathways. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

6-Chloro-2-benzoxazolinone (CAS No. 19932-84-4) is a heterocyclic organic compound of significant interest in medicinal and agricultural chemistry.[1][3] It serves as a versatile building block for synthesizing a range of biologically active molecules.[1] Derivatives of 6-Chloro-2-benzoxazolinone have demonstrated potential as cholinesterase inhibitors for conditions like Alzheimer's disease, as well as antimicrobial and anti-inflammatory agents.[1][3] In agriculture, it is a precursor for various herbicides and pesticides.[2][4]

The synthesis of this compound is typically achieved through the cyclization of a substituted 2-aminophenol. This document details two common and effective protocols:

-

Protocol A: A two-step synthesis involving the formation of 2-benzoxazolinone from 2-aminophenol, followed by regioselective chlorination.

-

Protocol B: A one-step cyclization of 2-amino-4-chlorophenol with a carbonyl source like urea.[3]

Synthesis Protocols

Protocol A: Two-Step Synthesis via Chlorination of 2-Benzoxazolinone

This method involves the initial synthesis of the parent benzoxazolinone ring, followed by chlorination.

Step 1: Synthesis of 2-Benzoxazolinone from 2-Aminophenol and Urea

This reaction proceeds via a cyclization reaction where urea acts as a phosgene equivalent.

-

Materials: 2-aminophenol, urea, o-dichlorobenzene.

-

Procedure:

-

Suspend 2-aminophenol (1 mole, 109 g) and urea (1.05 moles, 63 g) in o-dichlorobenzene (350 mL) in a reaction vessel equipped with a nitrogen inlet and a reflux condenser.[5]

-

Heat the suspension to 150-160°C under a nitrogen atmosphere for approximately 3 hours.[5] Ammonia gas will be evolved during the reaction.[5]

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature. The product, 2-benzoxazolinone, will precipitate.

-

Filter the precipitate, wash with a cold solvent (e.g., ethanol or hexane) to remove residual o-dichlorobenzene, and dry under a vacuum.

-

Step 2: Chlorination of 2-Benzoxazolinone

This step introduces the chlorine atom at the 6-position of the benzoxazolinone ring.

-

Materials: 2-benzoxazolinone, chlorine gas, dioxane, water.

-

Procedure:

-

Prepare a reaction mixture of water and dioxane, with the dioxane content between 50% and 80%.[6]

-

Dissolve the 2-benzoxazolinone from Step 1 in the water/dioxane mixture. The concentration should be between 150 and 400 g/L.[6]

-

Heat the solution to a reaction temperature between 60°C and 90°C.[6]

-

Bubble chlorine gas through the solution. Monitor the reaction progress using TLC or GC until the starting material is consumed.

-

Upon completion, neutralize the reaction medium with an aqueous sodium hydroxide solution.[6]

-

Cool the mixture to 20°C to crystallize the 6-Chloro-2-benzoxazolinone.[6]

-

Filter the solid product, wash with water, and dry under a vacuum to yield the final product with a purity of approximately 99%.[6]

-

Protocol B: One-Step Synthesis from 2-Amino-4-chlorophenol and Urea

This is an alternative and often more direct route that utilizes a pre-chlorinated starting material.[3]

-

Materials: 2-amino-4-chlorophenol, urea.

-

Procedure:

-

Combine 2-amino-4-chlorophenol (1 mole) and urea (1.1-1.3 moles) in a reaction vessel.[3]

-

The reaction can be performed neat (without solvent) or in a high-boiling point solvent like o-dichlorobenzene.

-

Heat the mixture to 160-190°C.[5] The reaction can be facilitated by conventional heating or microwave irradiation for higher efficiency.[3]

-

Maintain the temperature until the reaction is complete, as monitored by TLC. Ammonia will be evolved.

-

Cool the reaction mixture. If performed neat, the solid mass can be recrystallized from a suitable solvent like ethanol or acetic acid. If a solvent was used, cool to induce precipitation.

-

Filter the product, wash with a cold solvent, and dry under a vacuum.

-

Data Presentation: Comparison of Synthetic Methods

The selection of a synthetic route can depend on factors like starting material availability, desired purity, and scale. The table below summarizes quantitative data from various reported methods.

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Purity (%) | Reference |

| Acidic Cyclization | 2-Amino-5-chlorophenol, Urea | 60% H₂SO₄, 160°C | 88% | - | [2] |

| Chlorination of Benzoxazolinone | Benzoxazolinone, Chlorine | Water/Dioxane, 60-90°C | 85.7% | 99% | [6] |

| Hofmann Rearrangement | 5-Chlorosalicylamide | Trichloroisocyanuric acid (TCCA), Continuous-flow, 80°C | >85% | - | [2] |

| Vilsmeier Chlorination | 5-Chlorosalicylic Acid | DMF·POCl₃, 120°C | - | 95% | [2] |

Experimental Workflows and Diagrams

Visualizing the experimental and logical processes can aid in planning and execution.

Caption: General experimental workflow for the synthesis of 6-Chloro-2-benzoxazolinone.

Caption: Key synthetic pathways from 2-aminophenol to the target compound.

Applications in Drug Development

6-Chloro-2-benzoxazolinone is a valuable scaffold in medicinal chemistry. One of its most explored applications is in the development of cholinesterase inhibitors for neurodegenerative diseases.

Signaling Pathway: Cholinesterase Inhibition

Derivatives of 6-Chloro-2-benzoxazolinone can be synthesized to inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, acetylcholine levels in the synaptic cleft increase, which can help alleviate symptoms of cognitive decline.[3]

Caption: Mechanism of action for derivatives as cholinesterase inhibitors.

Safety and Handling

6-Chloro-2-benzoxazolinone should be handled with care in a laboratory setting. It is a white to light yellow crystalline solid.[3] Refer to the Safety Data Sheet (SDS) for complete handling, storage, and disposal procedures. Store in a cool, dark place at room temperature.[3] This product is intended for research use only (RUO) and is not for human or diagnostic use.[3]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy 6-Chloro-2-benzoxazolinone | 19932-84-4 [smolecule.com]

- 3. 6-Chloro-2-benzoxazolinone|CAS 19932-84-4 [benchchem.com]

- 4. 6-Chloro-2-benzoxazolinone [myskinrecipes.com]